molecular formula C23H29ClN4O4S2 B2614743 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1217000-16-2

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

Cat. No.: B2614743
CAS No.: 1217000-16-2
M. Wt: 525.08
InChI Key: CWBNVRWSOWBDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the dimethylaminoethyl group could potentially participate in reactions involving nucleophilic substitution, and the morpholinosulfonyl group could potentially undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the dimethylaminoethyl group could potentially make the compound basic, and the morpholinosulfonyl group could potentially confer some degree of polarity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Pathways : Research efforts have been dedicated to synthesizing novel compounds with potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been synthesized for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006). This highlights a common route in medicinal chemistry where derivatives of complex molecules are explored for their therapeutic potentials.
  • Anticancer Agents : A study by Deady et al. (2005) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against various cancer cell lines, indicating the relevance of such compounds in developing anticancer therapies (Deady et al., 2005).

Corrosion Inhibition

  • Materials Chemistry : Benzothiazole derivatives have been investigated for their role as corrosion inhibitors, offering protection for metals in acidic environments. This application is crucial in extending the life span of materials used in industrial processes (Hu et al., 2016).

Enzyme Inhibition

  • Biochemistry : The design of sulfonamides incorporating 1,3,5-triazine motifs has shown significant enzyme inhibitory activity, including against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are targets in the treatment of diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Pharmacological Studies

  • Gastroprokinetic Agents : The synthesis of benzamides and their metabolites, such as mosapride, indicates research interest in developing drugs that can enhance gastrointestinal motility. This is particularly relevant for treating conditions like gastroesophageal reflux disease (GERD) and gastroparesis (Kato et al., 1996).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2.ClH/c1-17-4-9-20-21(16-17)32-23(24-20)27(11-10-25(2)3)22(28)18-5-7-19(8-6-18)33(29,30)26-12-14-31-15-13-26;/h4-9,16H,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBNVRWSOWBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.